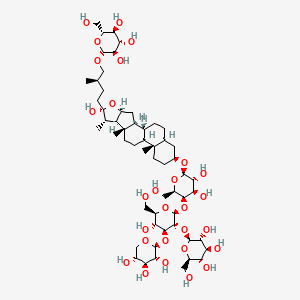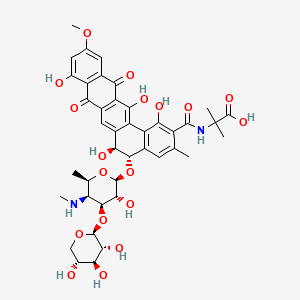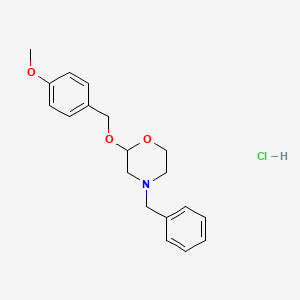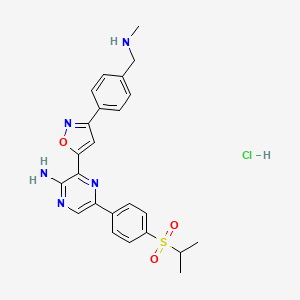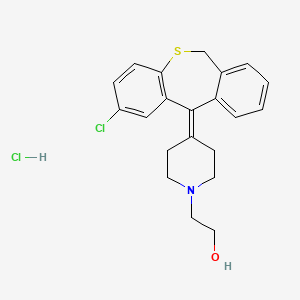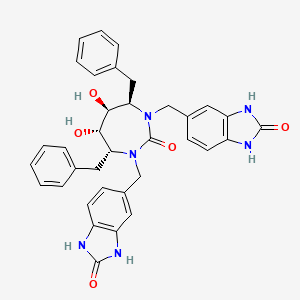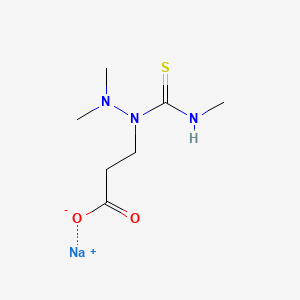
Sodium 3-(2,2-dimethyl-1-methylthiocarbamoylhydrazino)propionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 3-(2,2-dimethyl-1-methylthiocarbamoylhydrazino)propionate is a chemical compound with the molecular formula C7H14N3O2S*Na. It is known for its unique structure and properties, which make it valuable in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-(2,2-dimethyl-1-methylthiocarbamoylhydrazino)propionate typically involves the reaction of 2,2-dimethyl-1-methylthiocarbamoylhydrazine with a suitable propionate derivative under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to obtain the desired compound .
化学反应分析
Types of Reactions
Sodium 3-(2,2-dimethyl-1-methylthiocarbamoylhydrazino)propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride; reactions are usually performed in alcohol or ether solvents.
Substitution: Various nucleophiles such as halides or amines; reactions are conducted under mild to moderate temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding hydrazine derivatives.
Substitution: Formation of substituted thiocarbamoylhydrazino derivatives.
科学研究应用
Sodium 3-(2,2-dimethyl-1-methylthiocarbamoylhydrazino)propionate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
作用机制
The mechanism of action of Sodium 3-(2,2-dimethyl-1-methylthiocarbamoylhydrazino)propionate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- Sodium 3-(2,2-dimethyl-1-methylthiocarbamoylhydrazino)butyrate
- Sodium 3-(2,2-dimethyl-1-methylthiocarbamoylhydrazino)acetate
Uniqueness
Sodium 3-(2,2-dimethyl-1-methylthiocarbamoylhydrazino)propionate stands out due to its specific structural features, which confer unique reactivity and properties. Compared to similar compounds, it may offer distinct advantages in terms of stability, reactivity, and biological activity .
属性
CAS 编号 |
96804-17-0 |
|---|---|
分子式 |
C7H14N3NaO2S |
分子量 |
227.26 g/mol |
IUPAC 名称 |
sodium;3-[dimethylamino(methylcarbamothioyl)amino]propanoate |
InChI |
InChI=1S/C7H15N3O2S.Na/c1-8-7(13)10(9(2)3)5-4-6(11)12;/h4-5H2,1-3H3,(H,8,13)(H,11,12);/q;+1/p-1 |
InChI 键 |
OFRWHUIQCHWZKZ-UHFFFAOYSA-M |
规范 SMILES |
CNC(=S)N(CCC(=O)[O-])N(C)C.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


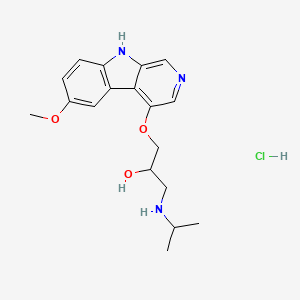
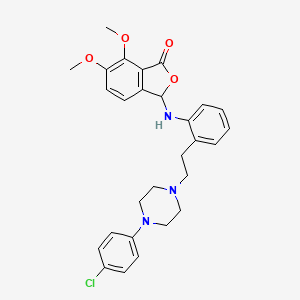

![(2S)-3-(7-carbamimidoylnaphthalen-2-yl)-2-[4-[(3S)-1-ethanimidoylpyrrolidin-3-yl]oxyphenyl]propanoic acid;hydrochloride](/img/structure/B12769880.png)
